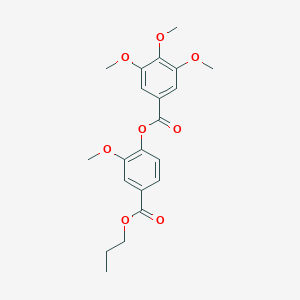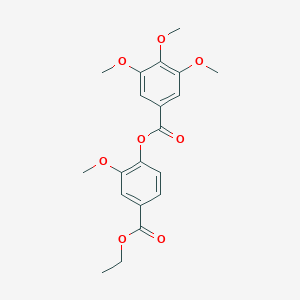![molecular formula C22H19ClN2O3 B309437 N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-ethoxybenzamide](/img/structure/B309437.png)
N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-ethoxybenzamide, also known as CE-245677, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound belongs to a class of drugs known as protease inhibitors, which are commonly used in the treatment of viral infections such as HIV and hepatitis C. However, CE-245677 has been found to have a unique mechanism of action that sets it apart from other protease inhibitors, making it a promising candidate for further research.
作用機序
N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-ethoxybenzamide works by inhibiting the activity of the viral protease enzyme, which is essential for the replication of viruses. By blocking this enzyme, this compound prevents the virus from replicating and spreading, thereby reducing the viral load in infected individuals. This mechanism of action is similar to that of other protease inhibitors, but this compound has been found to be more potent and selective than other compounds in this class.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in both in vitro and in vivo studies. It has been found to inhibit the replication of various viruses, reduce viral load, and improve immune function in infected individuals. In addition, it has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-ethoxybenzamide has several advantages for use in lab experiments. It is easy to synthesize, has good stability, and has low toxicity. In addition, it has been shown to be effective against a range of viruses, making it a useful tool for studying viral infections. However, there are also some limitations to its use. For example, it may not be effective against all strains of a particular virus, and its mechanism of action may not be fully understood.
将来の方向性
There are several future directions for research on N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-ethoxybenzamide. One area of focus is the development of more potent and selective protease inhibitors for the treatment of viral infections. In addition, researchers are investigating the potential use of this compound in the treatment of other diseases, such as cancer and inflammatory disorders. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-ethoxybenzamide involves several steps, starting with the reaction of 2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-[(2-chloroanilino)carbonyl]phenylamine to form the desired product. The synthesis has been optimized to yield high purity and high yield, making it a suitable method for large-scale production.
科学的研究の応用
N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-ethoxybenzamide has been the subject of several scientific studies, with researchers investigating its potential therapeutic properties. One area of research has focused on its use as a protease inhibitor for the treatment of viral infections. This compound has been found to be effective against a range of viruses, including HIV, hepatitis C, and influenza A. In addition, it has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
特性
分子式 |
C22H19ClN2O3 |
|---|---|
分子量 |
394.8 g/mol |
IUPAC名 |
N-[4-[(2-chlorophenyl)carbamoyl]phenyl]-2-ethoxybenzamide |
InChI |
InChI=1S/C22H19ClN2O3/c1-2-28-20-10-6-3-7-17(20)22(27)24-16-13-11-15(12-14-16)21(26)25-19-9-5-4-8-18(19)23/h3-14H,2H2,1H3,(H,24,27)(H,25,26) |
InChIキー |
AQRSDTUMDWFPQF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |
正規SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-chloro-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B309354.png)
![Methyl 4-chloro-3-[(3-pyridinylcarbonyl)amino]benzoate](/img/structure/B309356.png)
![N-(2-chlorophenyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309357.png)
![4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309359.png)
![N-(4-methoxyphenyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309360.png)
![N-{2-chloro-5-[(4-ethoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309367.png)
![N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B309369.png)


![N-{2-chloro-5-[(4-methoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309372.png)
![N-[2-chloro-5-(2-toluidinocarbonyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B309373.png)

![Methyl 4-chloro-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B309375.png)
![N-{4-[(2-chloroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309377.png)